6-(Isopropylamino)-4-methylnicotinic acid
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Overview
Description
6-(Isopropylamino)-4-methylnicotinic acid: is a chemical compound with the following structure:
Structure: C11H14N2O2
It belongs to the class of nicotinic acid derivatives and features an isopropylamino group attached to the 6-position of the pyridine ring. This compound has diverse applications in both research and industry.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of 6-(Isopropylamino)-4-methylnicotinic acid. One common approach involves the Suzuki–Miyaura coupling reaction, which joins an aryl halide (such as 4-methyl-3-nitrobenzoyl chloride) with an organoboron reagent (e.g., phenylboronic acid) in the presence of a palladium catalyst . The reaction proceeds as follows:
Aryl Halide Activation: The aryl halide undergoes oxidative addition to the palladium catalyst.
Transmetalation: The boron group from the organoboron reagent transfers to palladium.
Reductive Elimination: The desired product, this compound, forms.
Industrial Production:: The industrial production of this compound typically involves large-scale synthesis using optimized conditions. Details on specific industrial methods are proprietary and may vary among manufacturers.
Chemical Reactions Analysis
6-(Isopropylamino)-4-methylnicotinic acid can participate in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of related derivatives.
Reduction: Reduction processes may yield reduced forms of the compound.
Substitution: Substitution reactions at the pyridine ring can modify its functional groups.
Common reagents include reducing agents (e.g., lithium aluminum hydride), oxidizing agents (e.g., potassium permanganate), and various nucleophiles.
Scientific Research Applications
This compound finds applications in:
Medicine: It may serve as a starting material for the synthesis of pharmaceuticals.
Chemical Biology: Researchers study its interactions with biological targets.
Industry: It contributes to the development of novel materials.
Mechanism of Action
The exact mechanism of action for 6-(Isopropylamino)-4-methylnicotinic acid depends on its specific application. It likely involves interactions with cellular receptors or enzymes, affecting relevant pathways.
Comparison with Similar Compounds
While 6-(Isopropylamino)-4-methylnicotinic acid is unique due to its isopropylamino substituent, other related compounds include:
Nicotinic Acid (Niacin): A vitamin B3 derivative with a similar pyridine core.
6-Aminonicotinic Acid: Lacks the isopropylamino group but shares the pyridine scaffold.
Properties
Molecular Formula |
C10H14N2O2 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
4-methyl-6-(propan-2-ylamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H14N2O2/c1-6(2)12-9-4-7(3)8(5-11-9)10(13)14/h4-6H,1-3H3,(H,11,12)(H,13,14) |
InChI Key |
YHTNASCYQLRAMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C(=O)O)NC(C)C |
Origin of Product |
United States |
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